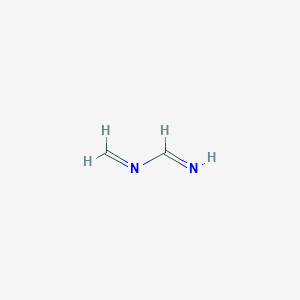
2(3H)-Benzothiazolethione, cobalt(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolethione, cobalt(2+) salt is a coordination compound where cobalt is complexed with 2(3H)-benzothiazolethione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-benzothiazolethione, cobalt(2+) salt typically involves the reaction of cobalt(II) salts with 2(3H)-benzothiazolethione under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent and then add 2(3H)-benzothiazolethione. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolethione, cobalt(2+) salt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or zinc can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction will regenerate the cobalt(II) complex.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolethione, cobalt(2+) salt has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as magnetic and electronic materials.
Mecanismo De Acción
The mechanism of action of 2(3H)-benzothiazolethione, cobalt(2+) salt involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the cobalt center can facilitate the transfer of electrons or protons, thereby accelerating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt that can also form coordination complexes.
Cobalt(II) acetate: Another cobalt salt with similar coordination properties.
2-Mercaptobenzothiazole: A related ligand that can form complexes with various metals.
Uniqueness
2(3H)-Benzothiazolethione, cobalt(2+) salt is unique due to the specific electronic and steric properties imparted by the 2(3H)-benzothiazolethione ligand. This uniqueness can result in different reactivity and selectivity compared to other cobalt complexes.
Propiedades
Número CAS |
29904-98-1 |
|---|---|
Fórmula molecular |
C14H8CoN2S4 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1,3-benzothiazole-2-thiolate;cobalt(2+) |
InChI |
InChI=1S/2C7H5NS2.Co/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
Clave InChI |
RYMUATUZIJMPBZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Co+2] |
Números CAS relacionados |
149-30-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


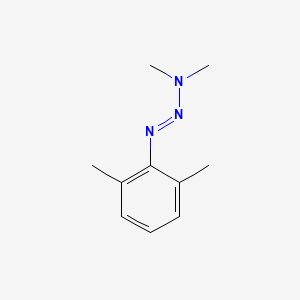
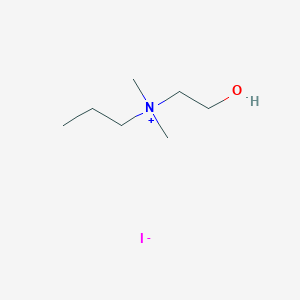

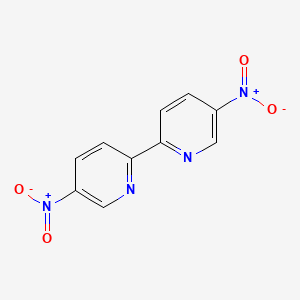
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
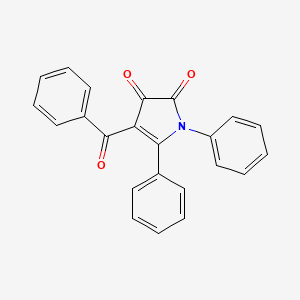
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)




